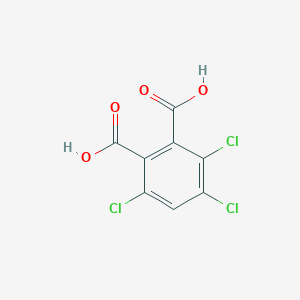

3,4,6-trichlorophthalic Acid

概要

説明

3,4,6-Trichlorophthalic acid is an aromatic carboxylic acid derived from phthalic acid, characterized by the presence of three chlorine atoms at positions 3, 4, and 6 on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: 3,4,6-Trichlorophthalic acid can be synthesized through the selective hydrodechlorination of 3,4,5,6-tetrachlorophthalic anhydride. This process involves the use of zinc dust in aqueous sodium hydroxide (5 wt %) to achieve high yield and selectivity . The reaction conditions typically include heating the mixture to facilitate the hydrodechlorination process.

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous reactors and efficient separation techniques ensures high purity and yield of the final product.

化学反応の分析

Types of Reactions: 3,4,6-Trichlorophthalic acid undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Reduction: Zinc dust and aqueous sodium hydroxide are commonly used for hydrodechlorination.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Esterification: Alcohols and acid catalysts like sulfuric acid are used to form esters.

Major Products:

Reduction: Less chlorinated phthalic acids.

Substitution: Substituted phthalic acids with various functional groups.

Esterification: Esters of this compound.

科学的研究の応用

3,4,6-Trichlorophthalic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-tumor properties.

Medicine: Research explores its use in developing pharmaceuticals with specific biological activities.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

作用機序

The mechanism by which 3,4,6-trichlorophthalic acid exerts its effects involves interactions with molecular targets and pathways. The presence of chlorine atoms influences its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.

類似化合物との比較

3,4,5-Trichlorophthalic acid: Similar in structure but with chlorine atoms at positions 3, 4, and 5.

3,4,5,6-Tetrachlorophthalic anhydride: The precursor used in the synthesis of 3,4,6-trichlorophthalic acid.

Uniqueness: this compound is unique due to the specific positioning of chlorine atoms, which affects its chemical properties and reactivity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.

生物活性

TCPA's biological activity is primarily attributed to its ability to interact with various biochemical pathways. The presence of chlorine atoms enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively. Its mode of action may involve:

- Inhibition of Enzymatic Activity : TCPA has shown potential to inhibit certain enzymes involved in metabolic pathways.

- Alteration of Gene Expression : Studies suggest that TCPA can modulate gene expression related to inflammation and cell proliferation.

Toxicity Studies

Toxicological evaluations have been critical in assessing the safety profile of TCPA. A notable study involved administering TCPA to F344/N rats and B6C3F1 mice via oral gavage for 13 weeks. Key findings from this study include:

| Parameter | Observation |

|---|---|

| Survival Rate | No significant mortality in low-dose groups |

| Body Weight Changes | Decreased body weight in high-dose groups |

| Organ Weights | Increased kidney weights; no significant liver changes |

| Histopathological Findings | Renal tubule necrosis observed at higher doses |

These findings indicate that while TCPA exhibits some toxic effects at high concentrations, it may not pose significant risks at lower doses.

Environmental Impact

TCPA's persistence in the environment has raised concerns regarding its ecological effects. Studies have indicated that TCPA can bioaccumulate in aquatic organisms, potentially disrupting endocrine functions and leading to adverse ecological outcomes.

Case Study 1: Antimicrobial Activity

Research has explored the antimicrobial properties of TCPA against various pathogens. In vitro studies demonstrated that TCPA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

Case Study 2: Antitumor Effects

Another area of investigation focused on the antitumor effects of TCPA. In cell line studies, TCPA was found to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role for TCPA in cancer therapy, although further studies are needed to elucidate its efficacy in vivo.

Research Findings

Recent research has highlighted several important aspects of TCPA's biological activity:

- Anti-inflammatory Properties : TCPA has been shown to reduce inflammatory markers in animal models, indicating potential therapeutic applications in treating inflammatory diseases.

- Neurotoxicity Studies : Investigations into neurotoxic effects revealed that TCPA could impair neuronal function at high concentrations, necessitating caution in its application.

特性

IUPAC Name |

3,4,6-trichlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3O4/c9-2-1-3(10)6(11)5(8(14)15)4(2)7(12)13/h1H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCACTBQREATMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455920 | |

| Record name | 3,4,6-trichlorophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62268-16-0 | |

| Record name | 3,4,6-trichlorophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3,4,6-trichlorophthalic acid synthesized?

A1: this compound is synthesized via the selective hydrodechlorination of 3,4,5,6-tetrachlorophthalic anhydride. This reaction utilizes zinc dust and aqueous sodium hydroxide. [, ] You can find more details about the reaction conditions in the cited research papers.

Q2: What are the further applications of this compound in synthesis?

A2: this compound serves as a crucial precursor to other substituted phthalic acid derivatives. Further reaction with zinc dust and aqueous sodium hydroxide leads to the formation of 3,6-dichlorophthalic acid and 3-chlorophthalic anhydride. [] Furthermore, it can be converted to 3,6-dichlorophthalic anhydride, a precursor to 4,7-diaminoisoindoline-1,3-dione (also known as 3,6-diaminophthalimide). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。